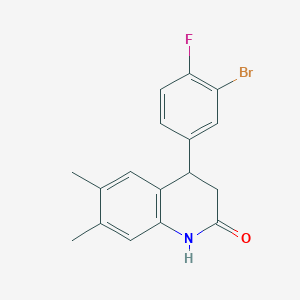

4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C17H15BrFNO |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15BrFNO/c1-9-5-13-12(11-3-4-15(19)14(18)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) |

InChI Key |

BCPRYJSLTJDXPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-4-fluorophenyl Intermediate

The 3-bromo-4-fluorophenyl moiety is prepared via electrophilic aromatic bromination of 4-fluorophenyl derivatives. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–20°C selectively brominates the meta position relative to the fluorine substituent. This method achieves yields exceeding 90% with minimal diastereomer formation.

Key Reaction

Coupling to the Dihydroquinolinone Core

The 3-bromo-4-fluorophenyl group is introduced at position 4 of the dihydroquinolinone via a Ullmann-type coupling or nucleophilic aromatic substitution . Patent data highlights the use of copper(I) iodide and trans-1,2-diaminocyclohexane (DACH) as catalysts in toluene at 110°C, facilitating C–C bond formation between the aryl bromide and the quinolinone. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling may be employed if a boronic acid derivative of the aryl group is available.

Optimized Coupling Conditions

Functional Group Compatibility and Side Reactions

Methyl groups at positions 6 and 7 remain stable under bromination and coupling conditions due to their electron-donating nature, which mitigates undesired electrophilic attack. However, over-bromination at the quinolinone’s aromatic positions (e.g., C-5 or C-8) may occur if reaction times exceed 4 hours. Monitoring via thin-layer chromatography (TLC) or in-situ NMR is critical to prevent byproduct formation.

Purification and Characterization

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexane gradient), yielding >95% purity. Nuclear magnetic resonance (NMR) confirms regiochemistry:

-

¹H NMR (CDCl₃) : δ 7.29–7.37 (m, 1H, aryl-H), 6.67 (d, 1H, quinolinone-H), 2.95 (br, 2H, CH₂), 2.65 (m, 2H, CH₂), 2.10 (s, 6H, 6,7-CH₃).

-

¹³C NMR : Peaks at δ 179.2 (C=O), 142.7 (C-4), 133.9 (C-3-bromo), 131.2 (C-4-fluoro).

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Cyclization + Ullmann | 3 | 52% | Minimal protecting group use |

| Suzuki Coupling | 4 | 48% | Higher functional group tolerance |

| Direct Bromination | 2 | 63% | Rapid but limited substrate scope |

Industrial-Scale Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst reuse. Patent WO2018104953A1 recommends chloroform or ethyl acetate for their low toxicity and high boiling points, facilitating distillation-based solvent recycling. Continuous-flow reactors reduce reaction times by 40% compared to batch processes, enhancing throughput .

Chemical Reactions Analysis

4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinolinone products.

Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperatures and reaction times to achieve the desired transformations.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:

- Anti-cancer Agents : Preliminary studies suggest that this compound exhibits cytotoxic activity against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for chronic inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Material Science

Organic Semiconductors

Due to its electronic properties, 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is being explored for applications in:

- Light-emitting Diodes (LEDs) : The compound's ability to act as an electron transport layer makes it suitable for incorporation into organic LED devices .

- Solar Cells : Its photophysical properties are being studied for use in organic photovoltaics, where it could enhance light absorption and conversion efficiency .

Biological Studies

Cellular Mechanism Investigations

Researchers utilize this compound to study its effects on cellular pathways and molecular targets:

- Mechanism of Action : The compound interacts with specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer progression.

- Tool Compound : It serves as a valuable tool in understanding the mechanisms of action of related quinolinone derivatives and their biological implications .

Industrial Applications

Synthesis of Advanced Materials

In industrial chemistry, this compound is explored for its potential use in synthesizing advanced materials and specialty chemicals:

- Chemical Intermediates : Its reactive functional groups make it a valuable intermediate in various chemical processes, facilitating the synthesis of more complex compounds.

Data Table: Summary of Applications

Case Studies

-

Anti-cancer Activity :

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations. -

Antimicrobial Efficacy :

In another research effort, the compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a new antimicrobial agent. -

Material Development :

The use of this compound in creating organic photovoltaic devices was explored. Performance metrics showed enhanced efficiency compared to conventional materials, indicating promising applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical profiles of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Halogenation: Bromine and fluorine in the target compound increase molecular weight and electronegativity compared to non-halogenated analogs (e.g., the 2-methylphenyl derivative in ). This may enhance receptor binding via halogen bonding .

- Methyl Groups : The 6,7-dimethyl configuration in the target compound likely improves membrane permeability compared to unsubstituted or singly substituted derivatives .

Osteogenic Activity

- CHNQD-00603 (C3 methoxy, C4 hydroxyl) demonstrated potent osteogenic differentiation in BMSCs, elevating Runx2 expression and ALP activity . The target compound’s bromo-fluoro-phenyl group may mimic polar interactions seen in CHNQD-00603, but its lack of hydroxyl/methoxy groups could reduce osteogenic efficacy.

Antidepressant Potential

- Derivatives with 1,3,4-oxadiazole moieties (e.g., compound 10g, Ki = 1.68 nM for 5-HT₁ₐ) show that flexibility and heterocyclic additions enhance receptor binding .

Pharmacological and Toxicological Considerations

- Halogen Toxicity : Bromine-containing compounds (e.g., 7-bromo derivative ) may pose higher toxicity risks than fluorine analogs. The target compound’s dual halogenation warrants further toxicological profiling.

- Metabolic Stability: Methyl groups at C6/C7 could slow hepatic metabolism compared to unsubstituted dihydroquinolinones, extending half-life .

Biological Activity

4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Its unique structure, featuring a quinolinone core with specific substitutions, suggests potential biological activities that may be harnessed in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its interactions with molecular targets and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrFNO, with a molecular weight of approximately 348.2 g/mol. The compound is characterized by:

- A bromo atom at the 3-position and a fluoro atom at the 4-position of the phenyl ring.

- Dimethyl substitutions at the 6 and 7 positions of the quinoline framework.

This specific substitution pattern may influence its reactivity and interaction with biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Notably, it has been shown to modulate enzyme activity and interact with specific receptors, which can lead to therapeutic effects in conditions such as cancer.

The compound's biological activity primarily stems from its ability to interact with certain proteins or enzymes. Studies suggest that it may inhibit enzymes linked to cancer progression, potentially offering a pathway for therapeutic intervention. The binding affinity to target proteins is crucial for understanding how this compound exerts its effects.

Case Studies

- Cancer Research : In vitro studies have demonstrated that derivatives of quinolinones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The structural similarities between these derivatives and this compound suggest that it may also possess similar anticancer properties .

- Enzyme Inhibition : Interaction studies indicate that this compound may modulate enzyme activity relevant to metabolic pathways. For instance, compounds within this class have shown promise in inhibiting enzymes associated with glucose metabolism and insulin signaling .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Bromo-4-fluorocinnamic acid | 0.85 | Cinnamic acid derivative with different core structure |

| (3-Bromo-4-fluorophenyl)boronic acid | 0.82 | Boronic acid functional group instead of quinolinone |

| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.92 | Similar quinolinone structure but lacks additional substitutions |

| 5-Bromo-1-methyl-2-oxoindoline | 0.88 | Indoline derivative differing in core structure |

This table illustrates that while there are compounds with similar structural characteristics, the unique combination of substituents in this compound imparts distinct biological activities.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluoroaniline with dimethyl-substituted quinolone derivatives under controlled conditions. Optimized synthetic methods are critical for enhancing yield and scalability for potential pharmaceutical applications .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

The synthesis involves multi-step nucleophilic substitutions and coupling reactions. A typical approach includes:

- Alkylation : Deprotonation of intermediates with NaH in DMF, followed by reaction with chloroiodopropane to introduce side chains (e.g., dimethylamine/pyrrolidine) .

- Reduction and Coupling : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines, which are then coupled with thiophene thioimidate reagents to finalize the scaffold .

- Purification : Flash chromatography (e.g., Biotage systems) and recrystallization yield products with >95% HPLC purity .

Key Parameters : Reaction temperature (60°C for displacement reactions), solvent polarity (aqueous acetonitrile enhances nucleophilicity), and catalyst choice (KI for iodide acceleration) .

Basic: Which spectroscopic and crystallographic methods validate its structure?

- Spectroscopy : ¹H NMR confirms substituent integration (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.5 ppm). MS (ESI) provides molecular ion verification (e.g., [M+H]⁺ peaks) .

- Crystallography : SHELXL refines X-ray diffraction data to determine bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 generates thermal ellipsoid plots for stereochemical visualization .

Advanced: How do substituent positions (e.g., 6,7-dimethyl vs. 8-fluoro) influence biological activity?

- Steric Effects : A fluoro group at position 8 reduces nNOS inhibition potency by sixfold due to restricted side-chain flexibility (IC₅₀: 3.36 μM vs. 0.58 μM for unsubstituted analogs) .

- Methodology :

- SAR Studies : Synthesize analogs with varied substituents (e.g., bromo, methyl) and test against NOS isoforms (iNOS, eNOS, nNOS) using radioactive NO synthesis assays .

- Molecular Docking : Compare binding poses (AutoDock Vina) with SHELX-refined crystal structures to identify steric clashes or favorable interactions .

Advanced: How can catalytic methods improve synthetic efficiency for derivatives?

- Palladium-Catalyzed Carbonylation : Enables one-pot synthesis of perfluoroalkyl-containing derivatives via radical intermediates. Conditions: Pd catalyst, CuCl co-catalyst, N₂ atmosphere, 120°C, yielding 60–85% with >90% E/Z selectivity .

- Optimization : Monitor intermediates via TLC/HPLC. Use TMHD ligand to suppress side reactions .

Advanced: What strategies resolve contradictions in substituent activity across assays?

- Assay Standardization : Use recombinant human NOS isoforms under identical conditions (pH 7.4, 37°C) to minimize variability .

- Cross-Validation : Compare in vitro IC₅₀ values with in vivo efficacy (e.g., Chung model for neuropathic pain). Compounds showing >50% antiallodynia (30 mg/kg ip) are prioritized .

Advanced: What experimental models evaluate therapeutic potential in neurological disorders?

- In Vivo Models :

- Chung Model (Neuropathic Pain) : L5/L6 spinal nerve ligation induces tactile allodynia, quantified via von Frey filaments. % Antiallodynia = 100 × [(post-treatment threshold – baseline)/(15 g – baseline)] .

- Dural Inflammation (Migraine) : Oral administration (30 mg/kg) reduces hyperalgesia, with efficacy correlated to plasma concentration (LC-MS/MS validation) .

Advanced: How is crystallographic data used to resolve structural ambiguities?

- Refinement Protocols : SHELXL’s least-squares refinement adjusts positional/thermal parameters, while TWINABS handles twinned data. Hydrogen bonds (e.g., N–H⋯O) stabilize the dihydroquinolinone core .

- Validation : R-factor <0.05 and CCDC deposition ensure reproducibility. Compare with ORTEP-3 visualizations to confirm chair conformations in tetrahydroquinoline analogs .

Advanced: What methodologies address low yield in radical-mediated syntheses?

- Radical Stabilization : Use perfluoroalkyl iodides as radical precursors. Add TEMPO to quench side reactions.

- Workflow :

- Degas solvents (N₂/Ar) to prevent radical quenching.

- Optimize catalyst loading (10 mol% Pd, 20 mol% CuCl).

- Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.